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molecular formula C10H18N2 B8654746 1-(Piperidin-4-yl)-1,2,3,6-tetrahydropyridine

1-(Piperidin-4-yl)-1,2,3,6-tetrahydropyridine

Cat. No. B8654746
M. Wt: 166.26 g/mol
InChI Key: SNYSEPJHWVJOGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07772244B2

Procedure details

tert-Butyl 4-(5,6-dihydropyridin-1 (2H)-yl)piperidine-1-carboxylate (800 mg, 3 mmol) was dissolved in dichloromethane (54 ml). To this was added trifluoroacetic acid (7.9 ml) and triethyl silane (1.2 ml). The mixture was stirred at room temperature for 3 h. Solvent was removed from the mixture en vacuo. The residue was dissolved in saturated sodium bicarbonate (50 ml) and stirred for 30 min. Sodium hydroxide (50 ml, 50% in water) was added to the solution which was then extracted with dichloromethane (3×100 ml). The organic extract was dried over sodium sulfate and the solvent evaporated to give 370 mg (74%) as a colorless oil. 1H-NMR (CDCl3, 400 MHz) δ 5.74-5.70 (m, 1H), 5.68-5.64 (m, 1H), 3.14-3.07 (m, 4H), 2.64-2.53 (m, 4H), 2.43-2.37 (m, 1H), 2.15 (m, 2H), 1.85-1.82 (m, 2H), 1.73 (s, 1H), 1.47-1.38 (m, 2H).
Name
tert-Butyl 4-(5,6-dihydropyridin-1 (2H)-yl)piperidine-1-carboxylate
Quantity
800 mg
Type
reactant
Reaction Step One
Quantity
54 mL
Type
solvent
Reaction Step One
Quantity
7.9 mL
Type
reactant
Reaction Step Two
Quantity
1.2 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1([CH:7]2[CH2:12][CH2:11][N:10](C(OC(C)(C)C)=O)[CH2:9][CH2:8]2)[CH2:6][CH2:5][CH:4]=[CH:3][CH2:2]1.FC(F)(F)C(O)=O.C([SiH](CC)CC)C>ClCCl>[NH:10]1[CH2:11][CH2:12][CH:7]([N:1]2[CH2:2][CH:3]=[CH:4][CH2:5][CH2:6]2)[CH2:8][CH2:9]1

Inputs

Step One
Name
tert-Butyl 4-(5,6-dihydropyridin-1 (2H)-yl)piperidine-1-carboxylate
Quantity
800 mg
Type
reactant
Smiles
N1(CC=CCC1)C1CCN(CC1)C(=O)OC(C)(C)C
Name
Quantity
54 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
7.9 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
Quantity
1.2 mL
Type
reactant
Smiles
C(C)[SiH](CC)CC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Solvent was removed from the mixture en vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in saturated sodium bicarbonate (50 ml)
STIRRING
Type
STIRRING
Details
stirred for 30 min
Duration
30 min
ADDITION
Type
ADDITION
Details
Sodium hydroxide (50 ml, 50% in water) was added to the solution which
EXTRACTION
Type
EXTRACTION
Details
was then extracted with dichloromethane (3×100 ml)
EXTRACTION
Type
EXTRACTION
Details
The organic extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent evaporated
CUSTOM
Type
CUSTOM
Details
to give 370 mg (74%) as a colorless oil

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
N1CCC(CC1)N1CCC=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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